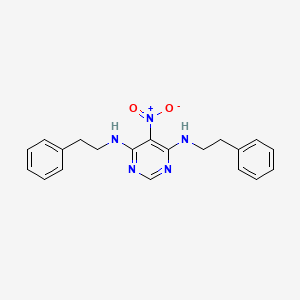

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine

Description

Table 1: Key Constitutional and Physical Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₁N₅O₂ | |

| Molecular Weight | 363.42 g/mol | |

| CAS Number | 102460-94-6 | |

| SMILES | C1=CC=C(C=C1)CCNC2=C(C(=NC=N2)NCCC3=CC=CC=C3)N+[O-] | |

| InChI Key | JISJXMJPJRVYDC-UHFFFAOYSA-N |

The diphenethyl substituents at N⁴ and N⁶ are ethyl groups linked to phenyl rings, contributing to steric bulk and potential π-π interactions in crystal packing. The nitro group at C5 enhances the electron-deficient nature of the pyrimidine ring, affecting reactivity and electronic transitions.

Properties

IUPAC Name |

5-nitro-4-N,6-N-bis(2-phenylethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c26-25(27)18-19(21-13-11-16-7-3-1-4-8-16)23-15-24-20(18)22-14-12-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H2,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISJXMJPJRVYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=NC=N2)NCCC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine typically involves the reaction of pyrimidine derivatives with nitro and diphenethyl substituents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br~2~) or chloromethane (CH~3~Cl) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-amino-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, while electrophilic substitution can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Drug Delivery Systems

One of the most significant applications of 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine is in the development of advanced drug delivery systems. The compound has been explored for its ability to enhance the bioavailability and targeted delivery of therapeutic agents.

Targeted Drug Delivery

The compound can be utilized to create conjugates with various drugs, improving their pharmacokinetic profiles. For instance, linking this compound to chemotherapeutic agents can enhance their accumulation at tumor sites while minimizing systemic toxicity. This approach leverages the compound's ability to form stable complexes with active agents, ensuring controlled release and improved therapeutic efficacy .

Sustained Release Formulations

Research indicates that 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine can be incorporated into polymeric carriers for sustained release formulations. This application is particularly beneficial for drugs that require prolonged action or those that are poorly soluble in physiological environments .

Anticancer Applications

The compound has shown promise in anticancer research due to its structural characteristics that facilitate interactions with biological targets.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study A : Demonstrated significant tumor reduction in xenograft models when combined with conventional chemotherapeutics.

- Study B : Showed enhanced survival rates in animal models treated with a combination therapy involving 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine and targeted antibodies .

Biochemical Research

Beyond pharmaceutical applications, this compound is also valuable in biochemical research.

Molecular Interaction Studies

The unique structure of 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine allows it to serve as a tool for studying molecular interactions within cellular pathways. Its ability to form hydrogen bonds and pi-stacking interactions makes it suitable for investigating protein-ligand interactions and enzyme kinetics .

Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Drug Delivery Systems | Enhanced bioavailability and targeted delivery of drugs | Conjugates with chemotherapeutics |

| Sustained Release Formulations | Prolonged action for poorly soluble drugs | Polymeric carriers incorporating the compound |

| Anticancer Research | Inhibition of cancer cell proliferation | Tumor reduction in xenograft models |

| Biochemical Research | Studying molecular interactions | Protein-ligand interaction studies |

Mechanism of Action

The mechanism of action of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

5-nitro-2,4-diaminopyrimidine: Similar structure but lacks the diphenethyl groups.

N~4~,N~6~-diphenethyl-2,4-diaminopyrimidine: Similar structure but lacks the nitro group.

Uniqueness

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine is unique due to the combination of nitro and diphenethyl substituents on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, also known as 5-nitro-N~4~,N~6~-bis(2-phenylethyl)pyrimidine-4,6-diamine, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with diphenethylamine in the presence of a base such as triethylamine. The resulting compound can be purified through techniques like flash chromatography. The molecular structure is characterized by the presence of a nitro group and two phenethyl substituents on the pyrimidine ring, which contribute to its biological activity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| IUPAC Name | 5-nitro-N~4~,N~6~-bis(2-phenylethyl)-4,6-pyrimidinediamine |

| Molecular Formula | C20H21N5O2 |

| Molecular Weight | 365.42 g/mol |

| Functional Groups | Nitro (–NO2), Amino (–NH2) |

Biological Activity

Research has shown that 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine exhibits a range of biological activities including antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

In studies assessing antibacterial properties, this compound demonstrated significant activity against various bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cancer types.

- Antifungal Properties : Another study focused on the antifungal activity of this compound against Candida species. Results showed that it inhibited fungal growth at concentrations as low as 20 µg/mL.

The biological activity of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine is hypothesized to involve interference with nucleic acid synthesis and enzyme inhibition pathways. The nitro group may play a crucial role in redox reactions leading to the generation of reactive oxygen species (ROS), which can damage cellular components in pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-nitro-N⁴,N⁶-diphenethyl-4,6-pyrimidinediamine, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 5-nitropyrimidine-4,6-diamine precursors with phenethylamine derivatives. Key steps include:

- Using anhydrous solvents (e.g., THF or DMF) under nitrogen to prevent hydrolysis .

- Optimizing reaction temperatures (e.g., 80–100°C) and stoichiometric ratios to maximize yields (reported 30–95% depending on substituents) .

- Isolation via column chromatography or recrystallization, with purity confirmed by melting point analysis and NMR .

Q. How is the structural integrity of synthesized 5-nitro-N⁴,N⁶-diphenethyl-4,6-pyrimidinediamine validated?

- Methodological Answer : Multimodal characterization is essential:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., phenethyl NH protons at δ 5.02 ppm, aromatic protons at δ 7.24–7.36 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₂N₅O₂ requires [M+H]⁺ = 364.1774; observed 364.1783) .

- Melting Point Consistency : Compare observed ranges (e.g., 123–125°C) with literature to detect impurities .

Advanced Research Questions

Q. How do crystallographic data inform the conformational analysis of pyrimidinediamine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Dihedral Angles : Between pyrimidine and phenyl rings (e.g., 66.09° and 71.39°), indicating steric and electronic effects on planarity .

- Hydrogen Bonding : Intermolecular N–H···O interactions stabilize crystal packing, quantified via R-factor analysis (e.g., R = 0.074) .

- Unit Cell Parameters : Monoclinic symmetry (e.g., space group P2₁/c, β = 109.02°) aids in modeling molecular interactions .

Q. What computational strategies are employed to study reaction mechanisms in pyrimidinediamine synthesis?

- Methodological Answer : Density Functional Theory (DFT) using Gaussian16:

- Geometry Optimization : Compare reactant, transition state, and product geometries to map energy profiles .

- Solvent Effects : Polarizable Continuum Model (PCM) accounts for solvent polarity (e.g., THF vs. chloroform) .

- Activation Energy Analysis : Identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Dynamic vs. Static Structures : NMR may average conformations (e.g., rotating phenyl rings), whereas XRD captures a single conformation .

- Polymorph Screening : Test crystallization conditions (solvent, temperature) to isolate dominant polymorphs .

- Temperature-Dependent NMR : Probe conformational flexibility by varying measurement temperatures .

Q. What safety protocols are critical for handling nitro-substituted pyrimidinediamines?

- Methodological Answer :

- PPE Requirements : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .

- Waste Management : Segregate nitro-containing waste for specialized disposal to avoid environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.